molecular formula C9H11NO2 B8763083 2-(5-Ethylpyridin-2-yl)acetic acid

2-(5-Ethylpyridin-2-yl)acetic acid

Cat. No. B8763083
M. Wt: 165.19 g/mol
InChI Key: DJRLUSYHJSNOOD-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

Cyano-(5-ethyl-pyridin-2-yl)-acetic acid tert-butyl ester (7.3 g) was mixed with 70 mL of water and 70 mL of 12N HCl and was heated at 104° C. for 3 hours before removing the volatiles in vacuo. Water was added to dissolve the solids and the pH of the solution was adjusted to 9-10 with 2N NaOH. The solution was washed with 2-methylTHF (2×). The aqueous solution was adjusted to pH 4 with 2N HCl and was concentrated under vacuum to an oily solid. The residue was triturated with hot chloroform and heptanes to afford (5-ethylpyridin-2-yl)acetic acid (SM-1ac) as a tan solid (3.88 g, 31%, 3 steps). MS (ES+) 166.1 (M+H)+. 1H NMR (DMSO-d6) δ 1.16 (t, 3H), 2.57 (q, 2H), 3.66 (s, 2H), 7.22 (d, 1H), 7.56 (dd, 1H), 8.31 (d, 1H), 12.44 (br s, 1H).
Name
Cyano-(5-ethyl-pyridin-2-yl)-acetic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH:7](C#N)[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH3:15])=[CH:10][N:9]=1)(C)(C)C.Cl>O>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:6]([OH:18])=[O:5])=[N:9][CH:10]=1)[CH3:15]

Inputs

Step One
Name
Cyano-(5-ethyl-pyridin-2-yl)-acetic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C1=NC=C(C=C1)CC)C#N)=O
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before removing the volatiles in vacuo
ADDITION
Type
ADDITION
Details
Water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
WASH
Type
WASH
Details
The solution was washed with 2-methylTHF (2×)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum to an oily solid
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot chloroform and heptanes

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.